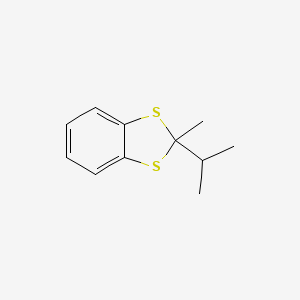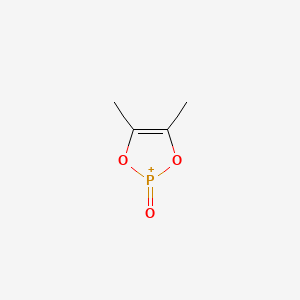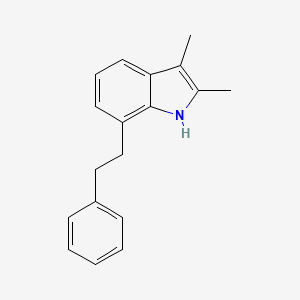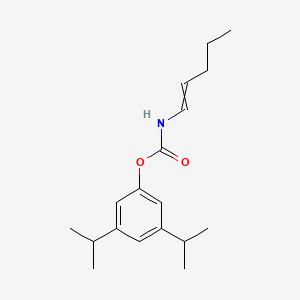![molecular formula C13H13NO B14391117 [2-Methyl-3-(pyridin-3-yl)phenyl]methanol CAS No. 89930-04-1](/img/structure/B14391117.png)
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(pyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol .
Another approach involves the use of Grignard reagents. In this method, 2-methyl-3-(pyridin-3-yl)benzaldehyde is treated with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether. The reaction mixture is then quenched with water or an acidic solution to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid
Reduction: 2-Methyl-3-(pyridin-3-yl)phenylmethane
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol has several scientific research applications across different fields:
Mécanisme D'action
The mechanism of action of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)phenylmethanol
- 2-Methyl-3-(pyridin-4-yl)phenylmethanol
- 2-Methyl-3-(pyridin-3-yl)benzyl alcohol
Uniqueness
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89930-04-1 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2-methyl-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-8,15H,9H2,1H3 |
Clé InChI |
NWCIWHGKOBEKIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=CN=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)

![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)


![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
